8-Aadoa
8-Aadoa
Brand Name:
Vulcanchem
CAS No.:
118573-59-4
VCID:
VC20844035
InChI:
InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1
SMILES:
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N
Molecular Formula:
C13H25NO10
Molecular Weight:
355.34 g/mol
8-Aadoa
CAS No.: 118573-59-4
Cat. No.: VC20844035
Molecular Formula: C13H25NO10
Molecular Weight: 355.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118573-59-4 |
|---|---|
| Molecular Formula | C13H25NO10 |
| Molecular Weight | 355.34 g/mol |
| IUPAC Name | (4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |
| Standard InChI | InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |
| Standard InChI Key | UBEKUVHIWMWBDR-BMHOHNRESA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |
| SMILES | C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
| Canonical SMILES | C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator